molecular formula C13H17NO2 B1488287 4-((Tetrahydrofuran-2-yl)methoxy)indoline CAS No. 1897805-00-3

4-((Tetrahydrofuran-2-yl)methoxy)indoline

Cat. No. B1488287
CAS RN: 1897805-00-3
M. Wt: 219.28 g/mol
InChI Key: QQTZNUSFWDZNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving 4-((Tetrahydrofuran-2-yl)methoxy)indoline are not detailed in the search results, indole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Metabolism and Detection of Synthetic Cannabimimetics

One study identified the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, using gas chromatography-mass spectrometry. Metabolites were identified as products of aromatic monohydroxylation, dihydroxylation, and O-demethylation, among others, which suggests the complex metabolism and the importance of analytical methods for detection in cases of drug intoxication (Kavanagh et al., 2012).

Pharmacokinetics and Tolerance Studies

Another study focused on the pharmacokinetics and tolerance of 7-methoxytacrine, a cholinesterase inhibitor, revealing insights into its metabolic profile and potential adverse effects. This study underlines the importance of understanding the metabolic pathways and pharmacokinetics of therapeutic compounds for safe and effective use (Filip et al., 1991).

Metabolomics in Disease Diagnosis and Treatment

Metabolomics studies, such as those investigating the metabolic footprint of diabetes, demonstrate the utility of metabolite profiling in understanding disease mechanisms and identifying potential biomarkers for diagnosis or therapeutic monitoring. This approach provides a comprehensive view of the metabolic disturbances associated with diseases, offering insights into personalized medicine and targeted treatment strategies (Suhre et al., 2010).

Toxicology and Environmental Exposure

Research on the toxicity of compounds like 2,4-Dichlorophenoxyacetic acid highlights the critical role of metabolite analysis in assessing environmental and occupational exposures, understanding toxic effects, and guiding treatment in cases of poisoning. These studies emphasize the need for accurate and sensitive methods to detect and quantify metabolites in biological samples for health risk assessments (Bhalla et al., 2007).

Future Directions

Indole derivatives, including 4-((Tetrahydrofuran-2-yl)methoxy)indoline, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-12-11(6-7-14-12)13(5-1)16-9-10-3-2-8-15-10/h1,4-5,10,14H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTZNUSFWDZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC3=C2CCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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